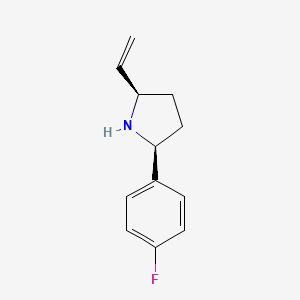
(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a vinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and (S)-proline.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with (S)-proline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (2S,5R)-2-(4-Fluorophenyl)-5-methylpyrrolidine
- (2S,5R)-2-(4-Fluorophenyl)-5-ethylpyrrolidine
- (2S,5R)-2-(4-Fluorophenyl)-5-propylpyrrolidine
Uniqueness
(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization. This differentiates it from similar compounds that may have different alkyl substituents, leading to variations in their chemical and biological properties.
属性
分子式 |
C12H14FN |
|---|---|
分子量 |
191.24 g/mol |
IUPAC 名称 |
(2R,5S)-2-ethenyl-5-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C12H14FN/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h2-6,11-12,14H,1,7-8H2/t11-,12-/m0/s1 |
InChI 键 |
MMNFNPSVLGYCDJ-RYUDHWBXSA-N |
手性 SMILES |
C=C[C@H]1CC[C@H](N1)C2=CC=C(C=C2)F |
规范 SMILES |
C=CC1CCC(N1)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


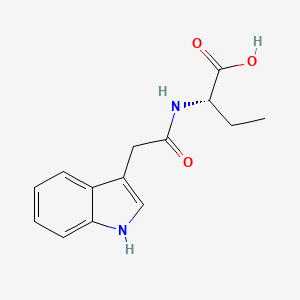
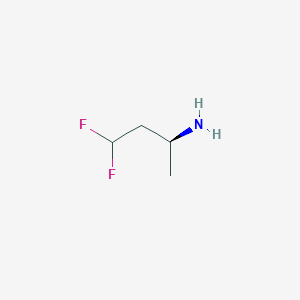
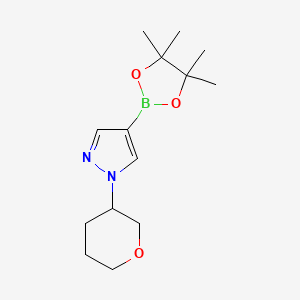
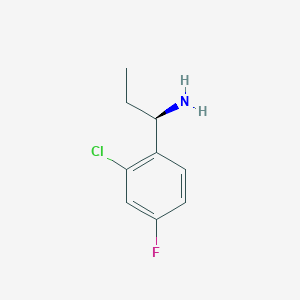

![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)

![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)
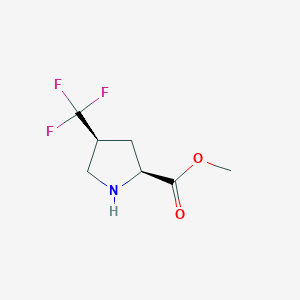
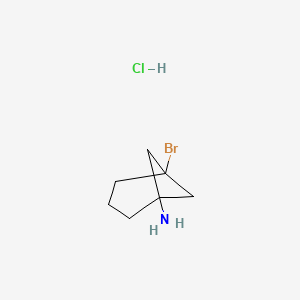
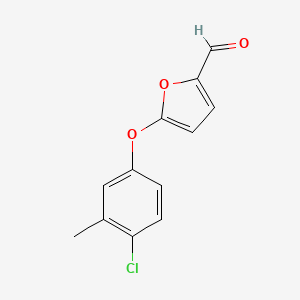

![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)
